N-acetyl-3-hydroxy-L-phenylalanine
Overview
Description
N-acetyl-3-hydroxy-L-phenylalanine is a derivative of the amino acid phenylalanine It is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-3-hydroxy-L-phenylalanine typically involves the acetylation of 3-hydroxy-L-phenylalanine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent the degradation of the product .
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-acetyl-3-hydroxy-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 3-oxo-L-phenylalanine derivatives.
Reduction: Formation of N-ethyl-3-hydroxy-L-phenylalanine.
Substitution: Formation of 3-chloro-L-phenylalanine derivatives.
Scientific Research Applications
N-acetyl-3-hydroxy-L-phenylalanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-acetyl-3-hydroxy-L-phenylalanine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-acetyl-3-hydroxy-L-phenylalanine can be compared with other similar compounds such as:
N-acetyl-L-phenylalanine: Lacks the hydroxyl group on the phenyl ring, making it less reactive in certain chemical reactions.
3-hydroxy-L-phenylalanine: Lacks the acetyl group, which affects its solubility and reactivity.
N-acetyl-L-tyrosine: Contains an additional hydroxyl group on the phenyl ring, leading to different biological activities.
Properties
IUPAC Name |
(2S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-3-2-4-9(14)5-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAKBHDGWJUAPT-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731860 | |
Record name | N-Acetyl-3-hydroxy-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64325-07-1 | |
Record name | N-Acetyl-3-hydroxy-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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